molecular formula C6H11NO3 B13480671 cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid

cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B13480671
M. Wt: 145.16 g/mol
InChI Key: XUEHMQSNKIZXQK-CRCLSJGQSA-N
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Description

cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid is a high-value synthetic intermediate featuring a tetrahydropyran ring—a privileged scaffold prevalent in medicinal chemistry . This compound is characterized by its cis-configured amine and carboxylic acid functional groups on the heterocyclic ring, making it a versatile chiral building block for constructing complex molecules. Its primary research value lies in pharmaceutical development, where the tetrahydropyran core is a key structural motif in bioactive molecules . The reactive carboxylic acid group can undergo various transformations, such as esterification and amide coupling, while the amine group can be functionalized or protected, as seen in the related Boc-protected analog (CAS 1006891-33-3) . This versatility allows researchers to create diverse compound libraries for drug discovery programs. The tetrahydropyran scaffold contributes to improved solubility and metabolic stability in target molecules, which are critical for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . This chemical is specifically designed for use in laboratory research settings. It is intended for use by qualified scientists and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3S,4S)-3-aminooxane-4-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

XUEHMQSNKIZXQK-CRCLSJGQSA-N

Isomeric SMILES

C1COC[C@H]([C@H]1C(=O)O)N

Canonical SMILES

C1COCC(C1C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins under acidic conditions to form the tetrahydropyran ring . Subsequent functionalization steps introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for cis-3-Amino-tetrahydropyran-4-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the hydroalkoxylation and functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

While the search results do not offer explicit case studies or comprehensive data tables focusing solely on cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid, they do provide valuable information regarding the applications and properties of related compounds, which can be used to infer potential uses of the specified compound.

cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound. It is related to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, which is classified as an amino acid derivative and a pyran derivative. These compounds are valuable in chemical synthesis and drug development due to their unique structural and chemical properties .

Scientific Research Applications

Here are some of the scientific research applications of compounds that are similar to cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid:

  • Building Block in Peptide Synthesis 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is used as a building block for creating peptides with restricted conformational flexibility, useful for studying structure-activity relationships.
  • Pharmaceutical Applications These compounds are often synthesized for use in research laboratories and industrial applications, particularly in the fields of organic chemistry and pharmaceuticals. They are explored for potential therapeutic properties in medicinal chemistry.
  • Intermediate in Organic Synthesis 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is primarily used as an intermediate in organic synthesis and as a building block for more complex molecules. The presence of both amino and carboxylic acid groups allows for diverse chemical reactions, enhancing its utility in synthetic chemistry.
  • Modulating Pharmacological Properties The combination of different groups in a single molecule provides a unique structural motif that can be leveraged to modulate the pharmacological properties of the resulting compounds. This makes bicyclic dihydropyranones an attractive scaffold for drug discovery and development .
  • IRAK Inhibitors Compounds may inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), a family of kinases that are involved in inflammatory diseases, autoimmune diseases, and/or proliferative diseases, and more particularly IRAK-4 .
  • Study of P-gp Interaction: Compounds can be used to determine the direct interaction of test compounds with P-gp by measuring their effect on basal ATPase activity .

Mechanism of Action

The mechanism of action of cis-3-Amino-tetrahydropyran-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitutions

The compound’s closest analogs involve variations in substituents or stereochemistry. Key examples include:

(a) cis-3-Methyl-4-aminotetrahydropyran hydrochloride
  • Structure: Replaces the carboxylic acid group at position 4 with a methyl group, retaining the cis configuration of the amino group at position 3.
  • Properties : The absence of the carboxylic acid reduces polarity and hydrogen-bonding capacity, altering solubility (e.g., increased lipophilicity). The hydrochloride salt enhances stability and aqueous solubility compared to the free base .
  • Applications : Used in medicinal chemistry as a scaffold for central nervous system (CNS)-targeting drugs due to improved blood-brain barrier penetration .
(b) 2-Chloro-6-methylpyrimidine-4-carboxylic acid
  • Structure : A pyrimidine-based analog with chlorine and methyl substituents. The carboxylic acid group is retained but positioned on an aromatic heterocycle.
  • Properties: Enhanced aromaticity and electron-withdrawing effects from chlorine increase acidity (pKa ~2.5) compared to the pyran-derived analog.
  • Applications : Primarily utilized in agrochemicals and kinase inhibitors .
(c) 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
  • Structure: A fused indenopyrazole system with a cyclohexyl group and hydrazone functionality.
  • Properties: The rigid polycyclic structure and hydrazone group confer photostability and chelating properties, differing significantly from the pyran-based amino acid’s flexibility .
  • Applications : Investigated in materials science for luminescent materials and catalysis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Solubility (Water) Key Applications
cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid Not provided C₆H₁₁NO₃ -NH₂ (C3), -COOH (C4) Moderate Peptidomimetics, APIs
cis-3-Methyl-4-aminotetrahydropyran hydrochloride 693245-60-2 C₆H₁₄ClNO -NH₂ (C3), -CH₃ (C4) High (salt form) CNS drug scaffolds
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ -Cl (C2), -CH₃ (C6), -COOH Low Agrochemicals, kinase inhibitors
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone 946386-88-5 C₁₆H₁₈N₄ Cyclohexyl, hydrazone Insoluble Luminescent materials

Research Findings and Functional Differences

  • Bioactivity: The carboxylic acid group in this compound enables ionic interactions with biological targets (e.g., enzyme active sites), unlike its methyl-substituted analog, which relies on hydrophobic interactions .
  • Synthetic Utility: Pyran-based amino acids are more conformationally restricted than pyrimidine or indenopyrazole analogs, making them preferable for designing rigid pharmacophores .

Biological Activity

Cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H13_13N\O3_3
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 948015-51-8

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Phosphodiesterase Inhibition : Similar compounds have been noted for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses .
  • Receptor Modulation : It may interact with multiple receptors, including adrenergic and serotonergic pathways, which are significant in the regulation of mood and anxiety disorders .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which is critical for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors are known to provide therapeutic benefits in these diseases by decreasing inflammatory mediator release .

Neuroprotective Properties

Studies suggest that compounds with similar structures may protect neurons from oxidative stress and apoptosis, potentially benefiting neurodegenerative diseases. The modulation of neurotransmitter systems could also contribute to its neuroprotective effects .

Case Studies and Research Findings

StudyFindings
Compton et al. (2001)Demonstrated that PDE4 inhibition improves lung function in COPD patients .
Gamble et al. (2003)Reported anti-inflammatory effects of PDE4 inhibitors in respiratory diseases .
Recent Synthesis StudiesHighlighted the potential of tetrahydropyran derivatives in synthesizing biologically active compounds with high selectivity .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profiles associated with similar compounds. The OECD guidelines suggest that structural similarities can lead to comparable toxicokinetic and toxicodynamic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl derivatives under acidic or basic conditions. For example, analogous compounds like 4-amino-1,1-dioxo-tetrahydro-2H-thiopyran-4-carboxylic acid (CAS: 39124-27-1) are synthesized via ring-closing reactions using Boc-protected intermediates and subsequent deprotection . Chiral resolution via chromatography (e.g., HPLC with chiral stationary phases) or enzymatic methods is critical to isolate the cis-isomer. Reaction optimization (e.g., temperature, solvent polarity) minimizes side products like trans-isomers .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Assess purity (>98% by area normalization) using C18 columns and UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS calc’d for C₆H₁₁NO₃: 161.08; observed [M+H]⁺: 162.08) .
  • NMR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR. For example, cyclopropane protons in analogs resonate at δ 0.76–0.96 ppm, while pyran ring protons appear at δ 3.5–4.5 ppm .

Q. What storage conditions are recommended to ensure long-term stability?

  • Methodological Answer : Store lyophilized solid at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Solutions in polar aprotic solvents (e.g., DMSO) should be aliquoted and stored at –80°C to avoid freeze-thaw degradation. Monitor stability via periodic LC-MS to detect hydrolysis or racemization .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in aqueous vs. nonpolar environments?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate energy minima for chair vs. boat conformations. Solvent effects (e.g., water vs. chloroform) are modeled via polarizable continuum models (PCM). Compare results with experimental 1H^1H-NMR coupling constants (e.g., J3,4J_{3,4} > 10 Hz indicates axial-equatorial proton alignment in chair conformation) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify bioavailability limitations .
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the amino group may reduce efficacy in vivo .
  • Species-Specific Differences : Compare rodent vs. human CYP450 isoform activity using recombinant enzyme assays .

Q. How do structural modifications (e.g., substituents on the pyran ring) affect the compound’s interaction with biological targets?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., methyl, halogen, or hydroxy substitutions) and test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., enzymes) to map hydrogen-bonding and steric interactions. For instance, 6-substituted analogs of pyran-carboxylic acids show enhanced binding to glutamate receptors .

Key Methodological Considerations

  • Stereochemical Integrity : Racemization risks increase above pH 8.0; maintain neutral pH during synthesis and storage .
  • Toxicological Screening : Use Ames tests for mutagenicity and hERG assays for cardiotoxicity profiling .
  • Cross-Validation : Align computational predictions (e.g., LogP, pKa) with experimental data to refine models .

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